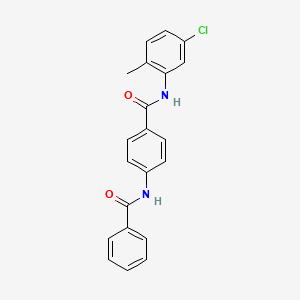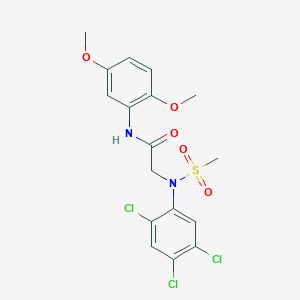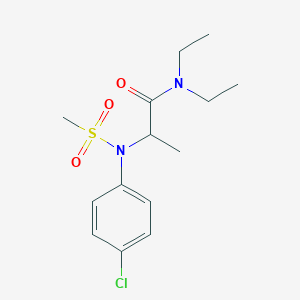![molecular formula C16H21BrN2O4S B4169705 4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4169705.png)
4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine
Vue d'ensemble
Description
4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine, also known as BMS-986168, is a small molecule drug that has been developed for the treatment of various diseases. This drug has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). The S1P1 receptor plays a crucial role in regulating the immune system, and its activation has been linked to various diseases, including cancer and inflammation. 4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine binds to the S1P1 receptor, preventing its activation and reducing immune cell migration to sites of inflammation and tumors. This mechanism of action makes 4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine a promising therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine has been shown to have significant biochemical and physiological effects. The drug has been shown to reduce tumor growth and inflammation in preclinical models. 4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine has also been shown to improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis. The drug has a good safety profile and has not been associated with significant adverse effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine has several advantages for lab experiments. The drug has a well-defined mechanism of action, making it easier to study its effects on various biological processes. 4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine is also highly selective for the S1P1 receptor, reducing the potential for off-target effects. However, the synthesis of 4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine is complex and time-consuming, making it difficult to study the drug in large-scale experiments.
Orientations Futures
4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine has significant potential for the treatment of various diseases, and several future directions could be explored. One potential direction is the development of 4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine as a combination therapy with other drugs. The drug could also be studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the drug's mechanism of action could be further elucidated to identify new therapeutic targets for the treatment of various diseases.
Conclusion:
4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine is a promising therapeutic agent that has shown significant potential for the treatment of various diseases. The drug's well-defined mechanism of action and selectivity for the S1P1 receptor make it an attractive target for drug development. The synthesis of 4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine is complex, but its potential therapeutic benefits make it a worthwhile investment for future research.
Applications De Recherche Scientifique
4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The drug has been tested in preclinical models and has shown significant efficacy in reducing tumor growth, inflammation, and pain. 4-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O4S/c17-14-3-5-15(6-4-14)24(21,22)19-7-1-2-13(12-19)16(20)18-8-10-23-11-9-18/h3-6,13H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCQFSSDTTVPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4169629.png)
![N-(4-chlorophenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B4169644.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4169654.png)

![1-{[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B4169666.png)
![1-[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4169670.png)


![N-(2,4-dimethylphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4169688.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4169693.png)

![N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4169707.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4169726.png)
![N-(5-{[2-(acetylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1,3-benzothiazol-2-ylthio)acetamide](/img/structure/B4169731.png)